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Compound of Interest

Compound Name: 2-Carboxyphenylboronic acid

Cat. No.: B115381 Get Quote

For researchers, scientists, and professionals in drug development, rigorous confirmation of a

synthesized compound's identity and purity is paramount. This guide provides a comparative

analysis of key analytical techniques used to confirm the synthesis of 2-biphenylcarboxylic acid,

with benzoic acid, 3-biphenylcarboxylic acid, and 4-biphenylcarboxylic acid as alternative

compounds for comparison. Detailed experimental protocols and representative data are

provided to assist in the accurate identification and characterization of these molecules.

Comparison of Analytical Data
The successful synthesis of 2-biphenylcarboxylic acid can be confirmed by a suite of analytical

methods. Each technique provides a unique fingerprint of the molecule, and when used in

combination, they offer unambiguous structure elucidation and purity assessment. The

following tables summarize the expected quantitative data for 2-biphenylcarboxylic acid and its

structural isomers, as well as the common precursor, benzoic acid.

Table 1: 1H NMR Chemical Shifts (δ, ppm) in CDCl₃
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Compound
Carboxylic Acid Proton (-
COOH)

Aromatic Protons

2-Biphenylcarboxylic Acid ~11.0 ~7.30-7.93

3-Biphenylcarboxylic Acid ~10.5-11.0 ~7.40-8.20

4-Biphenylcarboxylic Acid ~11.5-13.0 (in DMSO-d6) ~7.40-8.10 (in DMSO-d6)

Benzoic Acid ~12.0 ~7.45-8.15

Table 2: 13C NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound
Carboxylic Acid Carbon (-
COOH)

Aromatic Carbons

2-Biphenylcarboxylic Acid ~172.5 ~127.0-142.0

3-Biphenylcarboxylic Acid ~172.0 ~128.0-141.0

4-Biphenylcarboxylic Acid ~167.5 ~127.0-145.0

Benzoic Acid ~172.6 ~128.5-133.9

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Compound
O-H Stretch (Carboxylic
Acid)

C=O Stretch (Carboxylic
Acid)

2-Biphenylcarboxylic Acid ~2500-3300 (broad) ~1680-1700

3-Biphenylcarboxylic Acid ~2500-3300 (broad) ~1680-1710

4-Biphenylcarboxylic Acid ~2500-3300 (broad) ~1680-1700

Benzoic Acid ~2500-3300 (broad)[1][2] ~1680-1710[1][3]

Table 4: Mass Spectrometry (MS) Data (m/z)
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Compound Molecular Ion [M]⁺ Key Fragment Ions

2-Biphenylcarboxylic Acid 198
181 ([M-OH]⁺), 153 ([M-

COOH]⁺), 152

3-Biphenylcarboxylic Acid 198
181 ([M-OH]⁺), 153 ([M-

COOH]⁺), 152

4-Biphenylcarboxylic Acid 198[4][5]
181 ([M-OH]⁺), 152 ([M-

C₆H₅]⁺)[4]

Benzoic Acid 122[6] 105 ([M-OH]⁺), 77 ([C₆H₅]⁺)[6]

Table 5: Physical Properties

Compound Melting Point (°C)

2-Biphenylcarboxylic Acid 111-114

3-Biphenylcarboxylic Acid 167-169

4-Biphenylcarboxylic Acid 223-228

Benzoic Acid 122.4

Experimental Workflow
A logical workflow is crucial for the efficient and accurate confirmation of a synthesized product.

The following diagram illustrates a typical experimental pathway for the characterization of 2-

biphenylcarboxylic acid.
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Caption: Workflow for Synthesis Confirmation.

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols

are intended as a general guide and may require optimization based on the specific

instrumentation available.

Melting Point Determination
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Objective: To determine the melting range of the synthesized compound as an indicator of

purity.

Procedure:

A small amount of the dry, crystalline sample is placed into a capillary tube, which is then

sealed at one end.

The capillary tube is placed in a melting point apparatus.

The sample is heated slowly, at a rate of 1-2 °C per minute, near the expected melting point.

The temperature at which the first drop of liquid appears (onset of melting) and the

temperature at which the entire sample becomes a clear liquid (completion of melting) are

recorded. A narrow melting range (typically < 2 °C) is indicative of a pure compound.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)
Objective: To identify the functional groups present in the synthesized molecule.

Procedure:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

A background spectrum of the empty ATR crystal is collected.

A small amount of the solid sample is placed onto the ATR crystal, ensuring complete

coverage of the crystal surface.

The anvil is lowered to apply consistent pressure on the solid sample, ensuring good contact

with the crystal.

The IR spectrum of the sample is then recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To elucidate the detailed molecular structure of the synthesized compound.

Procedure:

Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃) in an NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

The NMR tube is placed in the spectrometer's probe.

The magnetic field is shimmed to achieve homogeneity.

The appropriate NMR experiments (e.g., ¹H, ¹³C, DEPT, COSY) are set up and run.

The resulting spectra are processed (Fourier transformation, phasing, and baseline

correction) and analyzed.

Mass Spectrometry (MS) (Electron Ionization - EI)
Objective: To determine the molecular weight and fragmentation pattern of the synthesized

compound.

Procedure:

A small amount of the sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography.

The sample is vaporized and then ionized in the ion source, typically using a high-energy

electron beam (for EI).

The resulting ions (the molecular ion and various fragment ions) are accelerated and

separated by the mass analyzer based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion at a specific m/z, generating a mass

spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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